4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine
Overview
Description
“4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine” is a compound that contains a trifluoromethylpyridine (TFMP) motif . TFMP and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives often involves the use of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop . This can be obtained in good yield via a simple one-step reaction .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives typically involve the addition of in situ. radicals to alkenes and the selective cross-coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are largely influenced by the presence of the trifluoromethyl group and the pyridine moiety . The trifluoromethyl group has an electronegativity of 3.46, and its Hammett constant is 0.54 .Scientific Research Applications
Polymer Synthesis and Properties
A novel aromatic diamine monomer, closely related to 4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine, was synthesized for the development of fluorinated pyridine-bridged aromatic poly(ether-imide)s. These polymers exhibit excellent thermal properties, mechanical strength, optical transparency, and low dielectric constants, making them suitable for high-performance applications. The synthesis involves modified Chichibabin pyridine synthesis and catalytic reduction, showcasing the compound's utility in creating materials with desirable thermal and mechanical properties for industrial applications (Wang et al., 2008).
Fluorescent pH Sensors
Triphenylamine derivatives, including structures analogous to 4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine, were synthesized and characterized for their potential as fluorescent pH sensors. These compounds exhibit pH-dependent absorptions and emissions, indicating their potential utility in detecting and measuring pH levels in various scientific and industrial settings. This application highlights the compound's role in developing sensitive, selective, and versatile chemical sensors (Hu et al., 2013).
Advanced Material Applications
Further research into fluorinated copoly(pyridine ether imide)s derived from diamines related to 4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine resulted in polymers with exceptional solubility, thermal stability, and mechanical properties. These materials, capable of forming tough and flexible films, demonstrate the compound's relevance in creating new materials with applications ranging from electronics to aerospace due to their low dielectric constants and high optical transparency. Such materials offer improved performance characteristics for advanced engineering applications (Zhou et al., 2018).
Chemosensors for Acids
A novel diamine containing heterocyclic pyridine and triphenylamine substituents was synthesized, leading to the development of poly(pyridine-imide) chemosensors. These sensors can act as fluorescent "off–on" switches for acids, showcasing the compound's potential in creating sensitive and selective sensors for detecting acidic environments. This application is crucial for monitoring and managing chemical processes and environmental conditions (Wang et al., 2008).
Water Oxidation Catalysts
Research into Ru complexes involving substituted pyridines, akin to 4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine, has demonstrated their efficacy as catalysts for water oxidation. Such complexes facilitate oxygen evolution reactions, a fundamental process for energy conversion and storage technologies. This illustrates the compound's role in catalyzing environmentally significant reactions, contributing to the development of sustainable energy solutions (Zong & Thummel, 2005).
Future Directions
TFMP derivatives have been widely used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of TFMP will be discovered in the future . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
properties
IUPAC Name |
4-[2-(trifluoromethyl)pyridin-4-yl]oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)11-7-10(5-6-17-11)18-9-3-1-8(16)2-4-9/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMGGNYWVPXPBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731080 | |
Record name | 4-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine | |
CAS RN |
630125-71-2 | |
Record name | 4-[[2-(Trifluoromethyl)-4-pyridinyl]oxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630125-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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